molecular formula C20H19Cl3N2O2S B8084197 N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride

Cat. No.: B8084197
M. Wt: 457.8 g/mol
InChI Key: HRNMOPTYOFRUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2945 (hydrochloride) is a highly specific antagonist of the Rev-erbα (reverse erythroblastosis virus α) receptor, which is involved in the regulation of various metabolic processes. This compound enhances the level of cholesterol 7α-hydroxylase (CYP7A1) and cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK2945 (hydrochloride) is synthesized through a series of chemical reactions involving tertiary amines. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the free form of GSK2945 is prone to instability, and thus, the stable salt form (GSK2945 hydrochloride) is preferred for research purposes .

Industrial Production Methods

The industrial production methods for GSK2945 (hydrochloride) are not widely published. Typically, such compounds are produced in controlled laboratory environments following stringent protocols to ensure purity and stability.

Chemical Reactions Analysis

Types of Reactions

GSK2945 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include increased levels of CYP7A1 and Lrh-1/LRH-1 mRNA and protein in primary hepatocytes .

Scientific Research Applications

GSK2945 (hydrochloride) has several scientific research applications:

Mechanism of Action

GSK2945 (hydrochloride) exerts its effects by antagonizing the Rev-erbα receptor. This interaction enhances the transcriptional activity of Rev-erbα and increases the levels of cholesterol 7α-hydroxylase (CYP7A1). The molecular targets involved include the Rev-erbα receptor and the Bmal1 gene, which is a target gene of REV-ERBs .

Comparison with Similar Compounds

Similar Compounds

    SR9009: Another Rev-erbα agonist with similar effects on metabolic processes.

    SR9011: A compound with comparable activity in enhancing cholesterol metabolism.

Uniqueness

GSK2945 (hydrochloride) is unique due to its high specificity and stability in the hydrochloride form. It has distinct EC50 values of 21.5 μM and 20.8 μM for mouse and human Rev-erbα receptors, respectively .

Properties

IUPAC Name

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNMOPTYOFRUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.